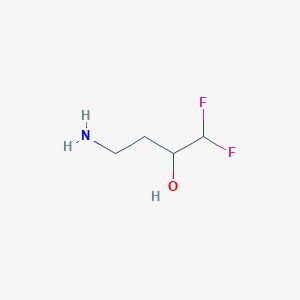

4-Amino-1,1-difluorobutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-1,1-difluorobutan-2-ol” is a chemical compound with immense scientific potential. It is also known as “3-amino-1,1-difluoro-2-butanol hydrochloride” with a CAS Number: 1240528-47-5 . It has a molecular weight of 161.58 and is stored at a normal temperature .

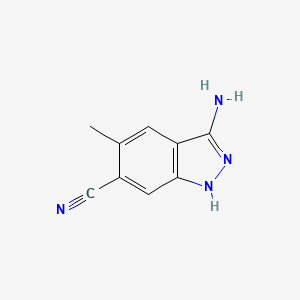

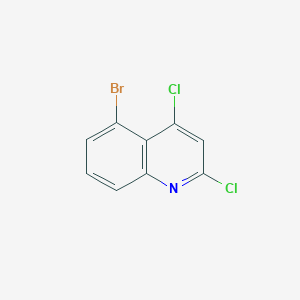

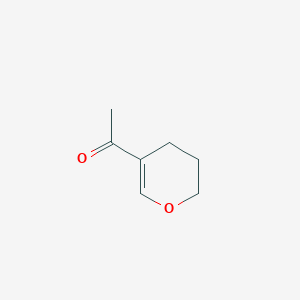

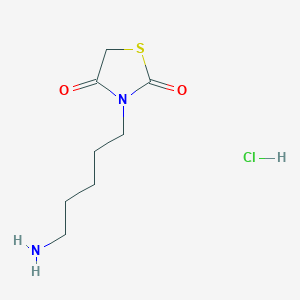

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C4H9F2NO . Its unique structure makes it an ideal candidate for various research applications.Scientific Research Applications

Stereochemical Studies in Anti-Histaminic Activity

4-Amino-1,1-difluorobutan-2-ol derivatives have been studied for their stereochemical influences on anti-histaminic activity. Specifically, research conducted by Casy and Parulkar (1969) explored the synthesis and anti-histaminic properties of isomeric aminobutenes derived from the acid-catalyzed dehydration of related compounds (Casy & Parulkar, 1969).

Synthesis and Reactions in Fluorinated Compounds

Paleta et al. (2000) focused on the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides, starting from compounds like 1,2-dibromo-1,2-dichloro-1,2-difluoroethane and exploring various chemical reactions, which are fundamental in understanding the reactivity and applications of this compound derivatives (Paleta, Volkov, & Hetflejš, 2000).

Cancer Drug Synthesis

Buss, Coe, and Tatlow (1986) contributed to the field by synthesizing a difluoro-derivative of the anti-cancer drug chlorambucil, starting from 4-nitrophenylacetic acid and involving multiple stages, highlighting the potential application of this compound in medicinal chemistry (Buss, Coe, & Tatlow, 1986).

Analytical Methodologies

Kline, Matuszewski, and Bayne (1990) developed a sensitive method for the determination of a compound structurally related to this compound, demonstrating the compound's relevance in analytical chemistry and its detection in biological samples (Kline, Matuszewski, & Bayne, 1990).

Biocatalysis and Amino Acid Synthesis

In the field of biocatalysis, Hernández et al. (2017) achieved the stereoselective synthesis of amino acids using a biocatalytic approach, demonstrating the versatility of this compound related compounds in enzymatic reactions and as building blocks in biochemistry (Hernández et al., 2017).

Pharmaceutical Applications

De Marco et al. (1989) developed a high-performance liquid chromatographic assay for a compound structurally similar to this compound, showcasing its importance in pharmaceutical analysis and quality control (De Marco, Biffar, Reed, & Brooks, 1989).

Conformational Studies in Medicinal Chemistry

Research by Tressler and Zondlo (2014) on perfluoro-tert-butyl 4-hydroxyproline, an analog of this compound, underscores its significance in the study of peptide conformations, useful for drug design and development (Tressler & Zondlo, 2014).

Safety and Hazards

properties

IUPAC Name |

4-amino-1,1-difluorobutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUZTAYYIQVQKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1538626-71-9 |

Source

|

| Record name | 4-amino-1,1-difluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)